molecular formula C11H14F2N2O B2761145 N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide CAS No. 2217458-63-2

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B2761145
CAS No.: 2217458-63-2
M. Wt: 228.243
InChI Key: OCEJGVYMYRMUST-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropyl and difluorocyclobutane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl moiety: This can be achieved through cyclopropanation reactions using reagents such as diazo compounds and transition metal catalysts.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Formation of the difluorocyclobutane ring: This can be accomplished through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluorocyclobutane groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide

Uniqueness

N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to its combination of the cyano group, cyclopropyl ring, and difluorocyclobutane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-9(2)5-10(9,6-14)15-8(16)7-3-11(12,13)4-7/h7H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJGVYMYRMUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)C2CC(C2)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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